Tellanium

pKa Brønsted acidity onium chemistry

Tellanium, also known as telluronium or trihydridotellurium(1+), is the simplest member of the chalcogenonium family with the molecular formula H₃Te⁺. It belongs to the class of onium ions and is the conjugate acid of hydrogen telluride (H₂Te).

Molecular Formula H3Te+
Molecular Weight 130.6 g/mol
Cat. No. B1239549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellanium
Molecular FormulaH3Te+
Molecular Weight130.6 g/mol
Structural Identifiers
SMILES[TeH3+]
InChIInChI=1S/H2Te/h1H2/p+1
InChIKeyVTLHPSMQDDEFRU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tellanium (Telluronium, H₃Te⁺): Procurement-Grade Chalcogenonium Cation for Noncovalent Organocatalysis and Chalcogen Bonding Research


Tellanium, also known as telluronium or trihydridotellurium(1+), is the simplest member of the chalcogenonium family with the molecular formula H₃Te⁺ [1]. It belongs to the class of onium ions and is the conjugate acid of hydrogen telluride (H₂Te). As a chalcogen‑centered cation, it features three σ‑holes and can participate in up to three charge‑assisted chalcogen bonds (ChBs) with Lewis bases [2]. Its fundamental properties—including a reported pKₐ of 2.6—place it between the stronger sulfonium (H₃S⁺) and weaker selenonium (H₃Se⁺) acids, offering a distinct acidity window for acid‑sensitive applications [3].

Why In‑Class Chalcogenonium Substitution Is Not Viable for Tellanium‑Based Research


The chalcogenonium series (H₃S⁺, H₃Se⁺, H₃Te⁺) is often treated as homologous; however, telluronium displays a markedly different Brønsted acidity, chalcogen bond donor strength, and catalytic activation mechanism relative to its lighter congeners. While sulfonium and selenonium salts catalyze reactions primarily through entropic or electrostatic factors, telluronium‑based catalysts achieve superior activity via a distinct enthalpy‑driven pathway [1]. Additionally, the stronger chalcogen bonding ability of tellurium, evidenced by a higher association constant with N‑halosuccinimides, leads to reaction outcomes that cannot be replicated by simply substituting a sulfonium or selenonium analogue [2].

Tellanium Differentiation: Quantitative Comparator Evidence vs. Sulfonium and Selenonium


Brønsted Acidity of Tellanium vs. Selenonium and Sulfonium

Tellanium (H₃Te⁺) exhibits a pKₐ of 2.6, making it a moderately strong acid. This positions it between sulfonium (H₃S⁺), which is a very strong acid with an estimated pKₐ of approximately −7, and selenonium (H₃Se⁺), which has a pKₐ of 3.8 [1]. This 1.2 pKₐ unit difference from selenonium and the vast ~9.6 unit gap from sulfonium provide a quantifiable basis for selecting telluronium when a specific proton‑transfer reactivity is required in non‑aqueous or weakly basic media.

pKa Brønsted acidity onium chemistry

Chalcogen Bond Donor Strength: Telluronium vs. N‑Bromosuccinimide Association Constant

A triaryltelluronium salt bearing CF₃‑substituted aryl rings forms a chalcogen‑bonded adduct with N‑bromosuccinimide (NBS) in solution, with an experimentally determined association constant (Kₐ) of 17.3 ± 0.6 M⁻¹, as measured by ¹²⁵Te NMR titration [1]. This represents a moderate interaction strength that is sufficient to promote catalytic halofunctionalization of aromatics and alkenes. By contrast, analogous sulfonium and selenonium salts show negligible or undetectable binding to NXS under identical conditions, highlighting the unique ChB donor capability of telluronium.

chalcogen bonding supramolecular chemistry organocatalysis

Catalytic Performance in Schiff Condensation: Telluronium vs. Sulfonium and Selenonium

In the model Schiff condensation between 4‑methylbenzaldehyde and 2‑aminopyridine, telluronium triflate catalyzes the reaction with a kinetic profile that is distinct from its lighter analogues. The catalytic effect of telluronium arises from a decrease in the enthalpy of activation (ΔH‡), whereas sulfonium and selenonium salts show significantly lower catalytic activity [1]. DFT calculations attribute this to a higher maximum electrostatic potential at the tellurium σ‑hole, which correlates directly with enhanced catalytic rates [2]. Although precise rate constants are reported in the supplementary information, the trend of heavier heteroatom → higher activity is firmly established.

organocatalysis Schiff base kinetics

Chiroptical Differentiation in Optically Active Telluronium Salts

Enantiomerically pure ethylmethylphenyltelluronium salts display anomalous specific rotation and circular dichroism (CD) behavior in polar solvents, which is not observed for the corresponding sulfonium and selenonium derivatives [1]. The strong solvation of telluronium in polar media induces optical changes that can be exploited for solvent‑sensing chiroptical probes. This differential solvation behavior is unique to the tellurium center, attributed to its greater polarizability and stronger interactions with solvent molecules.

chiroptical properties circular dichroism solvation effects

Tellanium: Optimal Research and Early‑Stage Application Scenarios Driven by Quantitative Evidence


Noncovalent Organocatalysis: Enthalpy‑Driven Schiff Base Formation

Based on the evidence that telluronium triflate catalyzes Schiff condensation through a decrease in activation enthalpy, a mechanism not shared by sulfonium or selenonium [Section_3, Evidence_Item_3], researchers can employ H₃Te⁺‑derived salts as catalysts for imine formation under mild conditions. The superior activity for the heaviest chalcogenonium makes telluronium the preferred choice when high turnover at low catalyst loading is required.

Chalcogen‑Bond‑Mediated Halogenation Reactions

The measurable association constant (Kₐ = 17.3 ± 0.6 M⁻¹) between telluronium and N‑bromosuccinimide, contrasted with the negligible binding of sulfonium/selenonium, establishes telluronium as the only viable chalcogen‑bond donor for activating N‑halosuccinimides [Section_3, Evidence_Item_2]. This enables the catalytic halofunctionalization of alkenes and aromatics that are inaccessible with lighter chalcogenoniums.

Chiroptical Solvent Sensors and Absolute Configuration Assignment

Optically active telluronium salts show a strong solvation‑dependent CD response that is absent in sulfonium and selenonium analogues [Section_3, Evidence_Item_4]. This property can be leveraged to design chiroptical probes for solvent polarity or to determine absolute configurations of chiral anions through induced CD signals, providing an analytical tool unique to tellurium‑based onium ions.

Intermediate Acidity Proton‑Transfer Reagents

With a pKₐ of 2.6, telluronium occupies a narrow acidity window between sulfonium (pKₐ ≈ −7) and selenonium (pKₐ = 3.8) [Section_3, Evidence_Item_1]. This makes it a candidate for proton‑transfer reactions where strong acids (sulfonium) would cause decomposition and weak acids (selenonium) would be ineffective, such as in the activation of moderately basic substrates in organic synthesis.

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